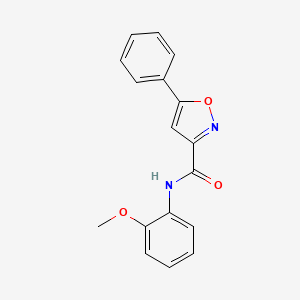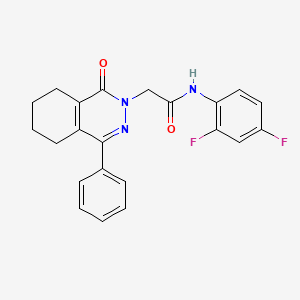![molecular formula C17H15NO3S B11368334 N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide](/img/structure/B11368334.png)
N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a furan ring, a thiophene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan-2-carboxylic acid: This can be achieved through the oxidation of furfural using an oxidizing agent such as potassium permanganate.
Amidation reaction: The furan-2-carboxylic acid is then reacted with 4-methoxyaniline and thiophene-2-carboxaldehyde in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Formation of N-(4-hydroxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide.
Reduction: Formation of N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-amine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties. Studies often focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Researchers may study its pharmacokinetics, pharmacodynamics, and therapeutic potential.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide
- N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]pyrrole-2-carboxamide
- N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
Uniqueness
N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties compared to similar compounds with benzene, pyrrole, or thiophene rings
Properties
Molecular Formula |
C17H15NO3S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H15NO3S/c1-20-14-8-6-13(7-9-14)18(12-15-4-3-11-22-15)17(19)16-5-2-10-21-16/h2-11H,12H2,1H3 |
InChI Key |
JXXWSIQBYMVUJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11368256.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11368262.png)
![N-(3-chlorophenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide](/img/structure/B11368264.png)

![2-(2,6-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11368279.png)

![Butyl 4-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11368296.png)


![N-(2,4-dimethylphenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11368301.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide](/img/structure/B11368308.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,5-dimethoxybenzamide](/img/structure/B11368323.png)
![4,6-dimethyl-N-(2-methylphenyl)-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11368328.png)

